Triphényl(propyl)phosphonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

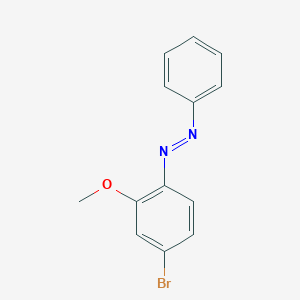

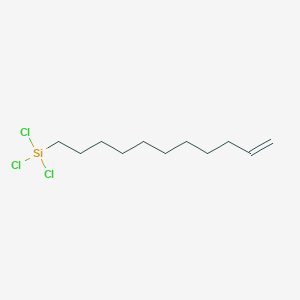

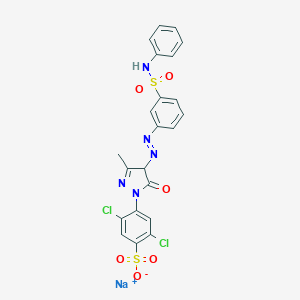

Triphenyl(propyl)phosphonium is an organophosphorus compound characterized by a phosphonium ion bonded to three phenyl groups and one propyl group. This compound is often encountered in its bromide salt form, known as triphenyl(propyl)phosphonium bromide. It is widely used in organic synthesis and has applications in various scientific fields due to its unique chemical properties.

Applications De Recherche Scientifique

Chemistry: Triphenyl(propyl)phosphonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of various organic compounds through Wittig reactions.

Biology and Medicine: In biological research, triphenyl(propyl)phosphonium derivatives are used to study mitochondrial function due to their ability to accumulate in mitochondria. They are also explored for their potential antiviral properties, particularly against influenza virus A .

Industry: In industrial applications, triphenyl(propyl)phosphonium salts are used in the production of polymers and as intermediates in the synthesis of other chemical compounds.

Mécanisme D'action

Target of Action

Triphenyl(propyl)phosphonium primarily targets the mitochondria of cells . Mitochondria, often referred to as the powerhouse of the cell, play a crucial role in energy production and metabolism. They are also involved in several other processes such as cell proliferation and apoptosis .

Mode of Action

Triphenyl(propyl)phosphonium is a delocalized lipophilic cation that easily accumulates in the mitochondria via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This compound can inhibit mitochondrial respiration and cell proliferation, and induce reactive oxygen species (ROS) and mitophagy .

Biochemical Pathways

The compound affects the biochemical pathways related to mitochondrial respiration and cell proliferation. It inhibits these pathways, leading to a decrease in energy production and cell growth. Additionally, it induces the production of ROS and mitophagy, which are processes involved in cell death and recycling of cellular components .

Result of Action

The action of Triphenyl(propyl)phosphonium leads to several cellular effects. It enhances the antiplatelet effect of certain compounds, leading to a decrease in platelet activity . It also increases basal respiration, collagen-induced respiration, ATP-independent respiration, and reduces ATP-dependent respiration and non-mitochondrial respiration .

Analyse Biochimique

Biochemical Properties

Triphenyl(propyl)phosphonium interacts with various enzymes, proteins, and other biomolecules. For instance, it has been conjugated with curcumin to synthesize Mitocurcumin (MitoC), which has shown broad-spectrum bactericidal activity .

Cellular Effects

Triphenyl(propyl)phosphonium influences cell function in several ways. For example, MitoC, a derivative of Triphenyl(propyl)phosphonium, has demonstrated efficient bactericidal activity against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae .

Molecular Mechanism

The molecular mechanism of Triphenyl(propyl)phosphonium involves extensive membrane damage, which is considered the primary mechanism of its bactericidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, Triphenyl(propyl)phosphonium exhibits rapid bactericidal action, as assessed by in vitro time-kill assay against B. subtilis .

Dosage Effects in Animal Models

The effects of Triphenyl(propyl)phosphonium vary with different dosages in animal models. It has been found to be safe without any significant effect on haematological, biochemical parameters, and inflammatory responses at an oral administration of 250 mg/kg body weight .

Metabolic Pathways

Its conjugate MitoC has been shown to cause extensive membrane damage, suggesting its involvement in membrane-related metabolic pathways .

Subcellular Localization

Its conjugate MitoC has been shown to cause extensive membrane damage, suggesting that it may localize to the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromopropane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile, under reflux conditions. The general reaction is as follows:

P(C6H5)3+CH3CH2CH2Br→P(C6H5)3CH2CH2CH3Br

Industrial Production Methods: On an industrial scale, the synthesis of triphenyl(propyl)phosphonium bromide follows similar principles but is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Triphenyl(propyl)phosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.

Wittig Reactions: It is frequently used in Wittig reactions to form alkenes from aldehydes or ketones.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include hydroxide, cyanide, and alkoxides.

Solvents: Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Conditions: Reactions are often carried out at elevated temperatures to facilitate the substitution process.

Major Products: The major products depend on the specific reaction but often include substituted phosphonium salts or alkenes in the case of Wittig reactions.

Comparaison Avec Des Composés Similaires

- Triphenylmethylphosphonium bromide

- Triphenylethylphosphonium bromide

- Triphenylbutylphosphonium bromide

Comparison: Triphenyl(propyl)phosphonium bromide is unique due to its specific propyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and butyl counterparts. This uniqueness makes it particularly useful in certain synthetic applications where the propyl group provides the desired steric and electronic effects.

Propriétés

Numéro CAS |

15912-75-1 |

|---|---|

Formule moléculaire |

C21H23BrP+ |

Poids moléculaire |

386.3 g/mol |

Nom IUPAC |

triphenyl(propyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |

Clé InChI |

XMQSELBBYSAURN-UHFFFAOYSA-N |

SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Key on ui other cas no. |

15912-75-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical role of Triphenyl(propyl)phosphonium bromide in organic synthesis?

A1: Triphenyl(propyl)phosphonium bromide is commonly employed as a Wittig reagent precursor. [, ] This means it reacts with strong bases to generate a phosphorus ylide, which can then undergo Wittig reactions with aldehydes or ketones. This reaction is a valuable tool for forming carbon-carbon double bonds in a controlled manner, allowing chemists to synthesize complex molecules with specific stereochemistry. []

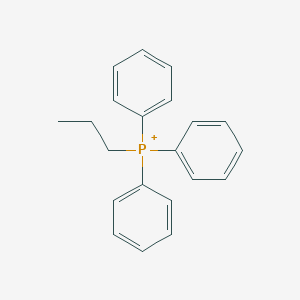

Q2: Can you describe the structure of Triphenyl(propyl)phosphonium bromide and how it influences its reactivity?

A2: Triphenyl(propyl)phosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups and one propyl group. [] The phosphorus atom carries a positive charge, making the compound a phosphonium salt. This positive charge, combined with the electron-withdrawing nature of the phenyl groups, makes the alpha-hydrogen on the propyl group relatively acidic. This acidity is crucial for ylide formation in the presence of a strong base. The structure of the propyl group and the nature of the base used can influence the stereochemistry of the alkene product formed in the subsequent Wittig reaction. []

Q3: Has the crystal structure of Triphenyl(propyl)phosphonium bromide been determined? If so, what insights does it provide?

A3: Yes, the crystal structure of Triphenyl(propyl)phosphonium bromide has been determined by X-ray crystallography. [] At low temperatures (102 K), the propyl group adopts an extended conformation. The three phenyl rings are arranged in a propeller-like configuration around the central phosphorus atom. This arrangement is typical for triphenylphosphonium compounds and minimizes steric hindrance around the phosphorus center. [] Understanding the crystal structure can be helpful in predicting the reactivity and behavior of the compound in various chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.